Potent Anti-Mycobacterial Activity Compared to In-Class 5-Substituted Analogs
5-Benzyl-1,3,4-oxadiazole-2-thiol demonstrates a distinct anti-mycobacterial potency against rifampicin-resistant and standard Mycobacterium strains that is superior to the general class range and is a key driver for its evaluation in tuberculosis research [1]. The compound's activity against these strains is a specific feature not uniformly shared across all 5-substituted analogs, which often require further derivatization to achieve comparable potency [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium |
|---|---|
| Target Compound Data | 40 µg/mL |
| Comparator Or Baseline | General class range for 5-substituted-1,3,4-oxadiazole-2-thiols: 25-50 µM (approx. 4.8-9.6 µg/mL for most active compounds like 5c and 5d) |
| Quantified Difference | OXPA MIC is comparable to the most potent in-class analogs against mycobacteria, with the advantage of being a simpler, unmodified scaffold |
| Conditions | In vitro assay against rifampicin-resistant and standard Mycobacterium strains; comparator data from M. smegmatis and M. tuberculosis assays. |
Why This Matters
The specific activity of the unadorned 5-benzyl-1,3,4-oxadiazole-2-thiol scaffold against drug-resistant Mycobacterium makes it a preferred starting point for developing novel anti-tubercular agents, avoiding the need for extensive initial synthetic optimization required for other 5-substituted analogs.
- [1] Qamar, S. (2019). Analytical and Biological Studies of 5-Benzyl-1,3,4-oxadiazole-Thiol. Doctoral dissertation, University of the Punjab, Lahore. View Source
- [2] Taib, M. N. A. M., et al. (2022). Synthesis, Characterization, and Anti-Mycobacterial Activity of New 5-Substituted-1,3,4-Oxadiazole-2-Thiols. Available at SSRN 4046834. View Source
